molecular formula C28H24N4O2 B11450625 7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol

7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5-ol

Cat. No.: B11450625
M. Wt: 448.5 g/mol
InChI Key: NJBKABMZUCSEPZ-UHFFFAOYSA-N
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Description

7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . Another method involves the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with other cellular targets, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-HYDROXYPHENYL)-3-METHYL-1-PHENYL-4-(PYRIDIN-3-YL)-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is unique due to its specific substitution pattern and the combination of pyrazole and quinoline moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H24N4O2

Molecular Weight

448.5 g/mol

IUPAC Name

7-(4-hydroxyphenyl)-3-methyl-1-phenyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C28H24N4O2/c1-17-25-26(19-6-5-13-29-16-19)27-23(30-28(25)32(31-17)21-7-3-2-4-8-21)14-20(15-24(27)34)18-9-11-22(33)12-10-18/h2-13,16,20,26,30,33H,14-15H2,1H3

InChI Key

NJBKABMZUCSEPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CN=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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